molecular formula C9H8N3NaO2S B11764947 Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Cat. No.: B11764947
M. Wt: 245.24 g/mol
InChI Key: XQDLJMQRVUGQTN-UHFFFAOYSA-M
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Description

Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . The reaction proceeds through the formation of an ethoxymethyleneamino intermediate, which is then reacted directly without purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate
  • 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid

Comparison: Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is unique due to the presence of the sodium salt, which can influence its solubility and reactivity compared to its non-sodium counterparts. Additionally, the specific substitution pattern on the thieno and pyridazine rings can lead to differences in biological activity and chemical reactivity.

Properties

Molecular Formula

C9H8N3NaO2S

Molecular Weight

245.24 g/mol

IUPAC Name

sodium;5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C9H9N3O2S.Na/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14;/h10H2,1-2H3,(H,13,14);/q;+1/p-1

InChI Key

XQDLJMQRVUGQTN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+]

Origin of Product

United States

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